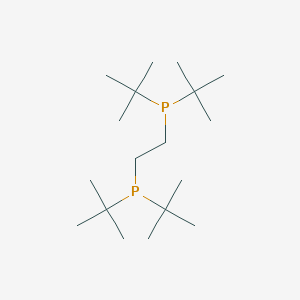

1,2-Bis(DI-tert-butylphosphino)ethane

説明

Significance of Bidentate Phosphine (B1218219) Ligands in Transition Metal Chemistry

Bidentate phosphine ligands, which bind to a metal center through two phosphorus atoms, are of paramount importance in transition metal chemistry and homogeneous catalysis. nih.govwikipedia.org Their ability to form a chelate ring with the metal center enforces a cis-geometry, which can be crucial for facilitating key catalytic steps like reductive elimination. nih.gov This contrasts with monodentate ligands, which may adopt either cis or trans arrangements. The structure of the backbone connecting the two phosphorus atoms, along with the substituents on the phosphorus, dictates the "bite angle" and the steric and electronic environment around the metal. nih.gov These factors provide a powerful tool for tuning the reactivity, selectivity, and stability of catalysts for a wide array of synthetically important reactions, including cross-coupling reactions (such as Suzuki, Negishi, and Buchwald-Hartwig aminations), hydrogenations, and polymerizations. nih.govnih.gov The substituents on the phosphorus atoms, in particular, allow for fine control over the ligand's donor strength and steric bulk, which directly impacts the catalytic activity and the stability of the metal complex. chemrxiv.org

Historical Context of 1,2-Bis(DI-tert-butylphosphino)ethane (dtbpe) Development and Application

The development of dtbpe can be seen as an evolution from earlier, less sterically demanding bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). wikipedia.orgcymitquimica.com While dppe was foundational in coordination chemistry, the need for ligands with greater steric bulk and stronger electron-donating properties to stabilize low-valent metal centers and promote challenging catalytic transformations led to the synthesis of ligands with alkyl substituents instead of phenyl groups. wikipedia.org The large tert-butyl groups on dtbpe provide a sterically hindered environment around the metal center, a feature that is highly sought after for promoting specific reaction pathways and preventing undesirable side reactions. Research in the early 2000s extensively documented the ability of dtbpe to stabilize unusual oxidation states and reactive intermediates, particularly with nickel. capes.gov.brscispace.comacs.org For instance, dtbpe was shown to be effective in creating and stabilizing Ni(I) dimers, Ni(0) nitrosyl complexes, and three-coordinate nickel-carbene complexes, highlighting its unique capacity to support novel chemical structures and reactivities. capes.gov.bracs.orgresearchgate.net

Scope and Research Focus of dtbpe in Contemporary Chemical Research

Current research involving dtbpe continues to capitalize on its distinctive steric and electronic profile. A primary focus is its use as a "platform" ligand to stabilize and study highly reactive metal complexes and small molecule adducts. acs.org For example, dtbpe has been instrumental in the synthesis and characterization of nickel complexes with carbon dioxide (CO2) and carbon disulfide (CS2), allowing for detailed investigation into the activation and transformation of these small molecules. acs.orgnih.gov The thermal instability of the (dtbpe)Ni(η2-CO2) complex, which leads to C-O bond cleavage, demonstrates the ligand's role in facilitating challenging chemical reductions. acs.orgnih.gov Furthermore, dtbpe is frequently employed in comparative studies to elucidate the influence of ligand architecture on catalytic performance. By comparing the results obtained with dtbpe to those with other bidentate phosphines having different backbone lengths or phosphine substituents, researchers can systematically probe how ligand geometry and electronics affect aryne formation, regioselectivity in cross-coupling, and other catalytic outcomes. chemrxiv.orgchemrxiv.org These studies are crucial for the rational design of new, more efficient catalysts for chemical synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ditert-butyl(2-ditert-butylphosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVXFEZPEPOQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Bis Di Tert Butylphosphino Ethane and Its Derivatives

Established Synthetic Pathways for dtbpe

The synthesis of 1,2-bis(di-tert-butylphosphino)ethane (dtbpe), a sterically demanding bidentate phosphine (B1218219) ligand, is a significant challenge primarily due to the steric hindrance imposed by the tert-butyl groups. digitellinc.comnih.gov Traditional methods for C-P bond formation, such as the reaction of organometallic reagents with halophosphines, are commonly employed. nih.gov

One of the most widely used approaches for synthesizing phosphines involves the reaction of metal phosphides with alkyl halides or the reaction of organometallic compounds with halophosphines. nih.gov In the case of bulky phosphines like dtbpe, the reaction of a 1,2-dihaloethane with a di-tert-butylphosphide salt is a viable route. A common precursor, di(tert-butyl)chlorophosphine, can be prepared by reacting phosphorus trichloride (B1173362) with an excess of tert-butylmagnesium chloride. researchgate.net However, the steric bulk around the phosphorus center can significantly slow the reaction rate, particularly with Grignard reagents, leading to poor yields. digitellinc.comnih.gov

To overcome this, more reactive organolithium compounds are often preferred over Grignard reagents. nih.govqub.ac.uk For instance, di(tert-butyl)ferrocenylphosphine has been successfully synthesized by the lithiation of ferrocene (B1249389) with tert-butyllithium (B1211817), followed by a reaction with di(tert-butyl)chlorophosphine. researchgate.net A similar strategy can be envisioned for dtbpe, starting with a 1,2-dianion equivalent of ethane. The protection of the phosphine moiety as a phosphine-borane adduct is a common strategy to create a stable intermediate that can be purified more easily before liberating the free phosphine. nih.govnih.gov

Synthesis of Analogues and Modified dtbpe Ligands

The modular nature of phosphine ligand synthesis has allowed for the creation of a wide array of dtbpe analogues with tailored electronic and steric properties. These modifications are crucial for fine-tuning the performance of metal complexes in catalytic applications.

Monoboranyl Analogues of dtbpe

The incorporation of a Lewis acidic borane (B79455) group into the ligand backbone creates a bifunctional system capable of secondary coordination sphere interactions. A monoboranyl analogue of dtbpe has been synthesized, featuring a single boron moiety. The synthesis begins with the creation of an unsymmetrical diphosphine, tri-tert-butylallyldiphosphinoethane (tbape), which is then subjected to hydroboration to introduce the borane group. This approach provides a modular route to Lewis acid-containing diphosphines.

Diboranyldiphosphinoethane Systems

Diboranyldiphosphinoethane systems, where each phosphorus atom is coordinated to a borane group, are readily synthesized. These adducts are typically prepared by reacting the parent diphosphine, such as dtbpe, with two equivalents of a borane source, for example, borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (H₃B·SMe₂). rsc.orgacs.org The reaction of 1,1'-bis(diphenylphosphino)ferrocene (dppf), a well-known diphosphine, with BH₃·THF yields the stable dppf(BH₃)₂ adduct, where each phosphorus atom is bonded to a BH₃ group. acs.org This straightforward acid-base reaction is a general method for producing such bis(borane) adducts, which often serve as air-stable precursors to the free phosphines. documentsdelivered.com

Unsymmetrical Diphosphine Derivatives

The synthesis of unsymmetrical diphosphine derivatives of ethane, where the substituents on the two phosphorus atoms are different, allows for precise control over the ligand's properties. A common strategy for their synthesis involves the hydrophosphination of a vinylphosphine with a secondary phosphine bearing different substituents. springernature.com However, this often requires the multi-step pre-synthesis of the vinylphosphine and diarylphosphine precursors. springernature.com

More recently, a comprehensive three-component radical reaction of ethylene (B1197577) with two different phosphorus precursors has been developed as a more direct route. springernature.comnih.gov This method provides a versatile pathway to a range of unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) analogues. nih.gov The synthesis of the precursor for the monoboranyl analogue mentioned previously also serves as a prime example of generating an unsymmetrical diphosphine.

Stereoselective Synthesis of Chiral dtbpe-Type Ligands

The development of stereoselective methods to synthesize chiral diphosphine ligands is of paramount importance for asymmetric catalysis. nih.govrsc.org These ligands can be chiral at the phosphorus centers (P-chiral) or possess axial chirality in the ligand backbone (atropisomeric). nih.govnih.gov

A powerful and widely adopted strategy involves the use of phosphine-boranes as key intermediates. nih.gov These adducts are stable, allowing for the separation of diastereomers or enantiomers before the borane protecting group is removed to yield the enantiopure phosphine ligand. This methodology has been successfully applied to the synthesis of P-chiral bisphosphine ligands like (S,S)-DIPAMP. nih.gov

Another major approach is the atroposelective synthesis of biaryl diphosphine ligands. This can be achieved through methods such as asymmetric intramolecular Ullmann coupling of chiral precursors, which facilitates a central-to-axial chirality transfer. nih.gov This strategy allows for the creation of bridged C₂-symmetric biphenyl (B1667301) phosphine ligands without the need for a classical resolution step. nih.gov The design and synthesis of chiral diphosphines based on various scaffolds, such as biindolyl and five-membered biheteroaryls, have been extensively explored, demonstrating the versatility of synthetic strategies in accessing novel chiral structures. acs.orgacs.org

| Ligand Type | Synthetic Strategy | Key Features |

| P-Chiral Ligands | Use of phosphine-borane intermediates | Stable intermediates, allows for separation of stereoisomers. nih.gov |

| Atropisomeric Ligands | Asymmetric Ullmann coupling | Central-to-axial chirality transfer, avoids classical resolution. nih.gov |

| Biindolyl-based Ligands | Scalable, stereoselective route from chiral building blocks | Decagram scale synthesis, high overall yield in few steps. acs.org |

Scale-Up and Industrial Relevance of dtbpe Synthesis

The transition from laboratory-scale synthesis to industrial production of dtbpe and its derivatives is driven by their utility as highly effective ligands in commercially important catalytic reactions. nih.gov However, the large-scale synthesis of sterically demanding phosphines presents significant challenges. digitellinc.com

The use of hazardous and pyrophoric reagents, such as tert-butyllithium and phosphine gas, requires specialized equipment and stringent safety protocols, complicating industrial production. digitellinc.comnih.gov Grignard reagents, while sometimes less reactive for bulky substrates, are often preferred for industrial-scale syntheses due to better handling characteristics. nih.gov For example, tri-tert-butylphosphine (B79228) has been prepared on an industrial scale using the Grignard intermediate, t-BuMgCl. nih.gov

Despite these challenges, methodologies for the multigram scale-up of complex chiral diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, have been successfully developed. nih.gov These syntheses often involve multi-step sequences including Grignard reactions, lithiation, coupling, and resolution or asymmetric synthesis steps. nih.gov The ability to produce these ligands on a larger scale is crucial for their application in the pharmaceutical and fine chemical industries, where they are used in the asymmetric hydrogenation of key intermediates. nih.govnih.gov

Coordination Chemistry of 1,2 Bis Di Tert Butylphosphino Ethane

General Principles of dtbpe Coordination to Transition Metals

1,2-Bis(di-tert-butylphosphino)ethane (dtbpe) is a bidentate phosphine (B1218219) ligand renowned for its distinct steric and electronic properties, which significantly influence the structure, stability, and reactivity of its metal complexes. researchgate.netunam.mxproakademia.euacs.orgresearchgate.net The most prominent feature of dtbpe is the presence of bulky tert-butyl groups on each phosphorus atom. These groups create substantial steric hindrance around the metal center, a factor that can stabilize low-coordinate metal complexes and influence the regioselectivity and stereoselectivity of catalytic reactions. acs.orgresearchgate.net

Nickel-dtbpe Complexes

The coordination of dtbpe to nickel has been extensively studied, leading to the synthesis and characterization of a diverse range of complexes with nickel in the 0, +1, and +2 oxidation states. These complexes serve as important models for understanding fundamental reaction steps in catalysis and have shown unique reactivity.

A variety of Ni(0)-dtbpe complexes have been synthesized, often serving as precursors to more reactive species. The reduction of Ni(II) compounds in the presence of dtbpe is a common synthetic strategy. A key starting material is the dimeric benzene (B151609) complex, [(dtbpe)Ni]₂(μ,η²:η²-C₆H₆), which can be used to generate other Ni(0) species.

Notable examples of Ni(0)-dtbpe complexes include:

(dtbpe)Ni(CO)₂ : This dicarbonyl complex can be generated from the reaction of a nickel-carbene intermediate with excess carbon monoxide.

(dtbpe)Ni(η²-N₂CPh₂) : This diphenyldiazomethane complex is formed by adding diphenyldiazomethane to a Ni(0) precursor and serves as a stable precursor to a nickel-carbene complex.

(dtbpe)Ni(η²-CO₂) : The reaction of the dimeric benzene complex with one equivalent of carbon dioxide affords this carbon dioxide adduct, which has been structurally characterized. electronicsandbooks.com

(dtbpe)Ni(η²-CS₂) : Reacting the same dimeric benzene precursor with carbon disulfide in toluene (B28343) yields the corresponding carbon disulfide complex. electronicsandbooks.com

(dtbpe)Ni(N₂)(PPh₃) : This terminal dinitrogen complex can be isolated as dark red crystals from the reaction of the dimeric benzene complex with triphenylphosphine (B44618) under a dinitrogen atmosphere. Its stability is attributed to the steric bulk of the dtbpe ligand, which prevents the displacement of N₂ by another phosphine ligand.

The +1 oxidation state of nickel, once considered rare, is of growing importance, and dtbpe has been instrumental in stabilizing such species. The primary route to Ni(I)-dtbpe complexes involves the controlled reduction of Ni(II) precursors.

Key Ni(I)-dtbpe complexes include:

[(dtbpe)NiCl]₂ : This dimeric Ni(I) complex is a cornerstone of Ni(I)-dtbpe chemistry and is synthesized in good yield by the reduction of (dtbpe)NiCl₂ with potassium graphite (B72142) (KC₈) in tetrahydrofuran (B95107). electronicsandbooks.com X-ray diffraction studies have confirmed its dimeric structure, with two dtbpe-nickel units bridged by chloride atoms. electronicsandbooks.com

[{(dtbpe)NiCl}₂][PF₆] : A one-electron oxidation of the Ni(I) dimer using ferrocenium (B1229745) hexafluorophosphate, [FeCp₂][PF₆], yields this mixed-valent Ni(I,II) binuclear species, which has also been structurally characterized. electronicsandbooks.com

The reactivity of the Ni(I) dimer has been explored, leading to other interesting complexes. For instance, its reaction with radicals like TEMPO results in a Ni(II) complex, while its reaction with the radical anion of benzophenone, NaOCPh₂, produces the Ni(0) complex (dtbpe)Ni(η²-OCPh₂). electronicsandbooks.com

A range of stable Ni(II) complexes featuring the dtbpe ligand have been prepared and characterized. These are often synthesized via direct reaction of a Ni(II) salt with dtbpe or through oxidation or reaction of lower-valent Ni-dtbpe precursors.

Examples of Ni(II)-dtbpe complexes are:

(dtbpe)NiCl₂ : This simple halide complex serves as a common starting material for the synthesis of lower-valent nickel-dtbpe complexes through reduction. electronicsandbooks.com

[(dtbpe)Ni(CHPh₂)][B(C₆F₅)₄] : This alkylnickel(II) salt is formed when the three-coordinate nickel-carbene complex, (dtbpe)Ni=CPh₂, is protonated with a Brønsted acid.

(dtbpe)NiCl(SPh) : This Ni(II) arylthiolate complex is the product of the reaction between the dimeric Ni(I) complex, [(dtbpe)NiCl]₂, and diphenyldisulfide, which involves the reduction of the S-S bond. electronicsandbooks.com

(dtbpe)Ni(Cl)(O,N:η²-TEMPO) : The reaction of the Ni(I) dimer with the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidine-N-oxyl) yields this Ni(II) complex. electronicsandbooks.com

The steric and electronic properties of dtbpe are particularly well-suited for the stabilization of otherwise transient, reactive nickel intermediates. The study of these species provides critical insight into the mechanisms of catalytic reactions.

A key reactive intermediate that has been isolated and studied is:

(dtbpe)Ni=CPh₂ : This three-coordinate nickel-carbene complex was prepared via the thermolysis of the diphenyldiazoalkane complex (dtbpe)Ni(η²-N₂CPh₂). Its structure was confirmed by single-crystal X-ray diffraction, revealing a Ni-C bond length of 1.836(2) Å. The reactivity of this carbene complex is extensive; for example, it reacts with carbon dioxide to form a metallacycle and with carbon monoxide to generate diphenylketene (B1584428) and (dtbpe)Ni(CO)₂.

Other postulated or observed intermediates include nickelalactones, which are considered key intermediates in the nickel-mediated formation of acrylates from CO₂ and ethylene (B1197577), and nickel phosphanido hydride species, which are thought to be intermediates in hydrophosphination reactions. electronicsandbooks.com The instability of a cationic Ni(I)-CS₂ intermediate, [(dtbpe)Ni(CS₂)]⁺, has also been noted, as it readily disproportionates. electronicsandbooks.com

Palladium-dtbpe Complexes

While less extensively documented in readily available literature compared to their nickel counterparts, several palladium complexes incorporating the dtbpe ligand have been synthesized and characterized. These complexes are of interest for their potential applications in catalysis.

One of the most notable examples is the palladium(II) dichloride complex:

[Pd(dtbpe)Cl₂] : This complex has been utilized as an effective catalyst for the transfer hydrogenation of levulinic acid to γ-valerolactone (GVL), achieving a 98% yield. proakademia.eu The catalyst demonstrated potential for recycling, although deactivation was observed, attributed to the formation of an inactive palladium-carbonyl species. proakademia.eu A thesis also describes a reaction utilizing this complex. unam.mx

Other structurally characterized Pd-dtbpe complexes include:

[(dtbpe)Pd(OTf)₂] : The crystallographic details for this palladium(II) triflate complex have been reported, providing precise structural information. electronicsandbooks.com

[(dtbpe)Pd(μ-H)(μ-CO)Pd(dtbpe)]⁺OTf⁻ : This dinuclear, mixed hydride-carbonyl bridged palladium(I) complex has also been structurally characterized, showcasing a more complex coordination mode for the dtbpe ligand in a binuclear framework. electronicsandbooks.com

Pd(dtbpe)(RNC)₂ : The synthesis of isocyanide complexes of the formula Pd(dtbpe)(RNC)₂ has also been reported.

These examples demonstrate that dtbpe can effectively coordinate to palladium in various oxidation states, forming both mononuclear and dinuclear species that are relevant to catalysis.

Synthesis and Structural Characterization of Pd-dtbpe Complexes

Palladium complexes of dtbpe are typically synthesized by the reaction of a suitable palladium(II) precursor, such as palladium(II) chloride, with the dtbpe ligand. For instance, the complex [Pd(dtbpe)Cl₂] can be prepared by reacting palladium(II) chloride with dtbpe in a suitable organic solvent. The resulting complexes are often air-stable solids. The coordination geometry around the palladium center in these complexes is typically square planar, as is common for Pd(II) complexes.

The reaction of [PdCl₂(PhCN)₂] with one equivalent of dtbpe in a solvent like dichloromethane (B109758) affords the square-planar complex [Pd(dtbpe)Cl₂]. The bulky tert-butyl groups of the dtbpe ligand enforce a specific stereochemistry and influence the reactivity of the palladium center.

Rhodium-dtbpe Complexes

Synthesis and Structural Characterization of Rh-dtbpe Complexes

Rhodium complexes of dtbpe are of interest for their catalytic applications and unique structural features. A common synthetic route involves the reaction of a rhodium(I) precursor, such as [Rh(COD)Cl]₂ (where COD is cyclooctadiene), with the dtbpe ligand. This reaction typically yields cationic complexes of the type [Rh(dtbpe)(COD)]⁺ or neutral chloride-bridged dimers, depending on the reaction conditions and stoichiometry. For example, reacting [Rh(nbd)₂]BF₄ (where nbd is norbornadiene) with dtbpe in THF leads to the formation of the corresponding [Rh(dtbpe)(nbd)]BF₄ complex. orgsyn.org

Copper-dtbpe Complexes

Copper(I) complexes featuring the dtbpe ligand are known and have been investigated for their structural diversity and potential applications. The synthesis of these complexes often involves the reaction of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, with dtbpe. For instance, the reaction of CuCl with dtbpe can lead to the formation of various complexes depending on the stoichiometry and reaction conditions. Synthesis of the copper(I) amido complex (dtbpe)Cu(NHPh) is achieved through the reaction of [(dtbpe)Cu(μ-Cl)]₂ with LiNHPh. researchgate.net

These complexes exhibit a range of coordination geometries, with tetrahedral being common for four-coordinate copper(I) centers. The dtbpe ligand can act as a chelating ligand, and in some cases, can bridge multiple copper centers, leading to the formation of dimeric or polymeric structures.

Iron-dtbpe Complexes

The coordination chemistry of dtbpe with iron is less explored compared to the late transition metals. However, iron complexes in various oxidation states can be prepared. For example, the reduction of (dtbpe)NiCl₂ with KC₈ can be used to prepare the dimeric Ni(I) complex [(dtbpe)NiCl]₂, and this methodology can be conceptually extended to other metals like iron. capes.gov.br The synthesis of iron-dtbpe complexes might involve the reaction of an iron precursor, such as iron(II) chloride, with dtbpe. The resulting complexes can exhibit different coordination geometries and spin states depending on the oxidation state of the iron and the other ligands present.

Spectroscopic Characterization of dtbpe Metal Complexes (e.g., NMR, IR, EPR)

The characterization of dtbpe metal complexes relies heavily on a variety of spectroscopic techniques.

Infrared (IR) Spectroscopy is useful for identifying the presence of other functional groups in the complex, such as carbonyl (CO) or cyanide (CN) ligands. The stretching frequencies of these groups are sensitive to the electronic properties of the metal center and can provide insight into the metal-ligand bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy is employed for the characterization of paramagnetic dtbpe complexes, such as those of Ni(I). researchgate.net The EPR spectrum can provide information about the oxidation state of the metal, the geometry of the complex, and the distribution of the unpaired electron.

Structural Characterization of dtbpe Metal Complexes (e.g., X-ray Crystallography)

For example, the crystal structure of a three-coordinate nickel-carbene complex, [this compound]Ni=CPh₂, has been determined, revealing a Ni-C bond length of 1.836(2) Å. nih.gov The structural analysis of various dtbpe complexes has shown that the P-M-P "bite angle" of the chelating dtbpe ligand is a critical parameter that influences the stability and reactivity of the complex. The bulky tert-butyl groups also play a significant role in dictating the packing of the molecules in the crystal lattice.

Below are tables summarizing key structural and spectroscopic data for representative dtbpe metal complexes.

Table 1: Selected Bond Lengths from X-ray Crystallography

| Complex | M-P (Å) | M-X (Å) (X = Cl, C, etc.) | P-M-P Angle (°) | Source(s) |

| [this compound]Ni=CPh₂ | - | Ni-C = 1.836(2) | - | nih.gov |

Table 2: Selected ³¹P NMR Spectroscopic Data

| Complex | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Source(s) |

| [Rh(dtbpe)(nbd)]BF₄ | THF | - | - | orgsyn.org |

| (dtbpe)Cu(NHPh) | - | - | - | researchgate.net |

Catalytic Applications of 1,2 Bis Di Tert Butylphosphino Ethane Complexes

C-C Bond Formation Reactions

Complexes of 1,2-bis(di-tert-butylphosphino)ethane are notable for their utility in constructing carbon-carbon bonds, a fundamental process in organic synthesis. The ligand's bulky di-tert-butylphosphino groups create a sterically demanding environment around the metal center, influencing the coordination of substrates and the pathways of catalytic cycles.

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. Palladium catalysts are frequently employed for these transformations, and the choice of phosphine (B1218219) ligand is critical for their success. nih.govdntb.gov.uarsc.org The electronic and steric profiles of ligands like dtbpe can be tuned to optimize catalyst performance. st-andrews.ac.uk

Alkoxycarbonylation of Unsaturated Compounds

The palladium-catalyzed alkoxycarbonylation of alkenes is an atom-efficient method for synthesizing esters from readily available starting materials. rsc.org The reaction mechanism can follow two main pathways: the "hydride cycle" or the "alkoxy cycle," leading to saturated or unsaturated esters, respectively. nih.govnih.gov The choice of ligand plays a crucial role in directing the reaction pathway and ensuring high yields and selectivity. rsc.org

In the context of the palladium-catalyzed carbonylation of secondary benzylic ethers, which proceeds via a styrene (B11656) intermediate, a systematic screening of ligands was conducted. This study revealed that bidentate phosphine ligands featuring bis-di-tert-butylphosphino groups, such as dtbpe, resulted in almost no product formation under the tested conditions. d-nb.info This suggests that while bulky phosphines are often desired, the specific steric and electronic properties of the dtbpe ligand may not be optimal for this particular transformation.

In contrast, the industrial production of methyl propionate (B1217596) via the methoxycarbonylation of ethene (the Lucite α-process) successfully utilizes a palladium catalyst with the related, bulky bidentate phosphine 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPX). st-andrews.ac.ukrsc.org DFT studies on this system highlight that the reaction proceeds through a hydride-hydroxyalkylpalladium pathway, which has the lowest kinetic barrier. st-andrews.ac.uk The bulky nature of the diphosphine ligand is considered essential for achieving high catalytic activity. st-andrews.ac.uk

Interactive Table: Ligand Effect in Pd-Catalyzed Carbonylation of (1-methoxyethyl)benzene d-nb.info

| Ligand (L) | Catalyst Precursor | Temp (°C) | Pressure (bar CO) | Yield of Methyl 3-phenylpropanoate (%) |

| dtbpe | Pd(OAc)₂ | 130 | 25 | ~0 |

| PPh₃ | Pd(OAc)₂ | 130 | 25 | 28 |

| dppf | Pd(OAc)₂ | 130 | 25 | 68 |

| Xantphos | Pd(OAc)₂ | 130 | 25 | 71 |

Reaction conditions: 1.0 mmol (1-methoxyethyl)benzene, 0.5 mol-% palladium precursor, 2 mol-% L, 0.3 mmol PTSA·H₂O, 100 μL MeOH, 2 mL MEK, 18 h. Yields determined by GC analysis.

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation of aryl halides is a powerful method for the synthesis of amides, which are important structural motifs in pharmaceuticals and agrochemicals. nih.govdntb.gov.ua These reactions are known for their tolerance of various functional groups and the relatively moderate conditions required. nih.gov The development of effective ligands is a key driver of innovation in this field. researchgate.net While extensive research exists on aminocarbonylation using various phosphine ligands, specific examples detailing the performance of this compound are not prominently featured in the reviewed literature. Mechanistic studies on the aminocarbonylation of aryl chlorides have often employed other bidentate phosphines to elucidate the reaction pathway, which involves oxidative addition, CO insertion, and reductive elimination steps. nih.gov

Isomerizing Methoxycarbonylation

The isomerizing methoxycarbonylation of internal olefins into linear esters is a highly valuable industrial process. This reaction requires a catalyst that can facilitate both the isomerization of the double bond along the alkyl chain and the subsequent carbonylation at the terminal position. The benchmark ligand for achieving high linear selectivity in this transformation is 1,2-bis-(di-tert-butylphosphinomethyl)benzene (dtbpx), a structurally similar but more flexible ligand than dtbpe. researchgate.net The high activity and selectivity are attributed to the sterically demanding, electron-rich nature of the diphosphine, which favors the formation of linear products. researchgate.net Research in this area has also explored other bulky diphosphine ligands, such as 1,2-bis(4-phosphorinone)xylene (BPX), which has shown performance matching or exceeding the dtbpx system. researchgate.net However, specific studies on the application of dtbpe itself in isomerizing methoxycarbonylation are not highlighted in the surveyed research.

Reductive Coupling Reactions

Reductive coupling reactions offer a pathway to form C-C bonds by combining two molecules with the assistance of a metal catalyst, which is formally oxidized and then reduced during the catalytic cycle.

CO₂-Ethylene Coupling and Acrylate (B77674) Synthesis

The synthesis of acrylates from the coupling of carbon dioxide (CO₂) and ethylene (B1197577) is a highly sought-after, atom-economical process. researchgate.netumsystem.edu Nickel complexes have been a primary focus of this research. researchgate.nettue.nl The bulky, chelating ligand this compound (dtbpe) provides a suitable platform for stabilizing the necessary nickel intermediates. acs.org

Research has shown that nickel(0) complexes of dtbpe can react with CO₂. Specifically, the reaction of [{(dtbpe)Ni}₂(η²,μ-C₆H₆)] with one equivalent of CO₂ yields the carbon dioxide adduct (dtbpe)Ni(η²-CO₂). acs.orgnih.gov This complex has been isolated and characterized by X-ray crystallography, confirming an η²-coordination mode where both the carbon and one oxygen atom of CO₂ are bound to the nickel center. acs.orgnih.govresearchgate.net

The thermal stability of this CO₂ adduct is limited. Heating a benzene (B151609) solution of (dtbpe)Ni(η²-CO₂) to 80 °C leads to the reduction of the CO₂ ligand. The products of this decomposition are the nickel dicarbonyl complex, (dtbpe)Ni(CO)₂, and a partially oxidized form of the ligand, O=P(tert-Bu)₂CH₂CH₂P(tert-Bu)₂. acs.orgnih.gov

Furthermore, the three-coordinate nickel-carbene complex, (dtbpe)Ni=CPh₂, has been shown to react with two equivalents of CO₂ to produce (dtbpe)Ni{OC(O)CPh₂C(O)O}, demonstrating another pathway for the interaction of CO₂ with a dtbpe-nickel complex. nih.gov These stoichiometric reactions provide fundamental insights into the activation of CO₂ by (dtbpe)Ni complexes, which is the crucial first step in a potential catalytic cycle for acrylate synthesis. tue.nl

Interactive Table: Stoichiometric Reactions of (dtbpe)Ni Complexes with CO₂

| Nickel Precursor | Reactant | Product(s) | Reference |

| [{(dtbpe)Ni}₂(η²,μ-C₆H₆)] | 1 eq. CO₂ | (dtbpe)Ni(η²-CO₂) | acs.orgnih.gov |

| (dtbpe)Ni(η²-CO₂) | Heat (80 °C) | (dtbpe)Ni(CO)₂, O=P(t-Bu)₂CH₂CH₂P(t-Bu)₂ | acs.orgnih.gov |

| (dtbpe)Ni=CPh₂ | 2 eq. CO₂ | (dtbpe)Ni{OC(O)CPh₂C(O)O} | nih.gov |

Phenylacetylide C-C Bond Coupling

Research has demonstrated the specific utility of nickel complexes of dtbpe in mediating the coupling of phenylacetylide units. A key finding involves the dimeric Nickel(I) complex, [(dtbpe)NiCl]₂, which is formed from the reduction of (dtbpe)NiCl₂. researchgate.netscispace.com This Ni(I) dimer reacts directly with lithium phenylacetylide (LiC≡CPh), resulting in a carbon-carbon bond coupling to form a novel binuclear nickel complex. researchgate.netcapes.gov.br In this transformation, the phenylacetylide fragments are coupled, showcasing the capacity of the (dtbpe)Ni framework to facilitate the formation of new C-C bonds from alkynyl precursors. researchgate.net

Table 1: Phenylacetylide C-C Coupling with a (dtbpe)Ni(I) Complex

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

General Cross-Coupling Reactions

The structural characteristics of this compound, particularly its large steric bulk and strong electron-donating phosphine groups, make it an effective ligand for various palladium-catalyzed cross-coupling reactions. tcichemicals.com Ligands with these properties are known to promote the formation of highly active, low-coordinate L₁Pd(0) catalytic species, which are crucial intermediates in the three principal steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Hydrogenation and Hydrofunctionalization Reactions

The dtbpe ligand also plays a role in reactions involving the addition of hydrogen and other small molecules across unsaturated bonds.

Asymmetric Hydrogenation of Prochiral Substrates

The direct use of complexes containing the parent this compound ligand for the asymmetric hydrogenation of prochiral substrates is not documented in the reviewed scientific literature. Asymmetric hydrogenation requires a chiral catalyst to induce enantioselectivity. researchgate.netrsc.org The dtbpe ligand is achiral and therefore, in its standard coordination complexes, cannot provide the necessary chiral environment to differentiate between the prochiral faces of a substrate. Successful asymmetric hydrogenations typically employ catalyst systems with intrinsically chiral diphosphine ligands, such as BINAP or its derivatives, which possess axial chirality. rsc.orgresearchgate.net

CO₂ Hydrogenation for Formamide Synthesis

The activation of carbon dioxide is a critical first step in its hydrogenation. Research has shown that nickel(0) complexes of dtbpe are capable of this activation. The reaction of [(dtbpe)Ni]₂(η²,μ-C₆H₆) with one equivalent of CO₂ leads to the formation of a stable, crystallographically characterized carbon dioxide adduct, (dtbpe)Ni(η²-CO₂). nih.gov This demonstrates the ability of the (dtbpe)Ni(0) center to bind and activate the otherwise inert CO₂ molecule. Furthermore, thermolysis of this adduct at 80 °C results in the reduction of the CO₂ ligand to carbon monoxide (CO), which is trapped as (dtbpe)Ni(CO)₂. nih.gov This process confirms that the dtbpe-nickel system can mediate the fundamental C-O bond cleavage step required for CO₂ reduction. However, the literature reviewed does not extend to the full catalytic hydrogenation of CO₂ in the presence of an amine to achieve the synthesis of formamides using a dtbpe-based catalyst.

Table 2: Stoichiometric CO₂ Activation and Reduction by a (dtbpe)Ni Complex

| Reactant | Conditions | Product(s) | Observation | Reference |

|---|

Hydroamination of Olefins

A review of the scientific literature did not yield specific examples of this compound complexes being employed as catalysts for the hydroamination of olefins. While the hydroamination of unsaturated compounds is a significant area of research, studies tend to focus on other catalytic systems. nih.govnih.gov

Hydrophosphination of Alkenes

There were no specific research findings detailing the use of this compound complexes as catalysts for the hydrophosphination of alkenes in the surveyed literature. Alternative catalytic methods, such as those using tin derivatives, have been explored for this transformation. rsc.org

Hydrosilylation of Alkynes

The hydrosilylation of alkynes is a pivotal atom-economical method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. While nickel complexes featuring various phosphine ligands are known to catalyze this transformation, specific and detailed reports on the catalytic application of this compound (dtbpe) complexes for the hydrosilylation of alkynes are not extensively documented in the surveyed chemical literature. The general mechanism for such transformations often involves nickel hydride intermediates.

Other Hydrofunctionalization Processes

Beyond hydrosilylation, dtbpe complexes have shown relevance in other hydrofunctionalization and related processes. For instance, nickel(0) fragments supported by the dtbpe ligand, such as [(P-P)Ni] (where P-P = dtbpe), have been noted as catalysts for the isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile. ugent.be This isomerization is a critical step in the industrially significant hydrocyanation of butadiene. ugent.be

Furthermore, stoichiometric reactions that model steps in potential hydrofunctionalization cycles have been explored. A nickel hydride complex supported by dtbpe, [NiH{P(Dmp)(H)}(dtbpe)], has been synthesized, illustrating the capability of the (dtbpe)Ni framework to support reactive hydride and phosphido moieties that are key to hydrofunctionalization processes like hydrophosphination. acs.org The reaction of [Ni(CH2=CH2)(dtbpe)] with 2,6-dimesitylphenylphosphine (B14257151) resulted in the hydrophosphination of the coordinated ethylene, yielding the secondary phosphine (Dmp)P(Et)(H), which demonstrates the fundamental reactivity of the system. acs.org

Small Molecule Activation

The unique electronic and steric properties of the dtbpe ligand enable its metal complexes to activate small, typically inert molecules.

Activation and Transformation of Carbon Dioxide (CO2)

Complexes of nickel featuring the dtbpe ligand have been successfully employed in the activation of carbon dioxide. The electron-rich, low-valent nickel(0) complex [(dtbpe)Ni]2(η2,μ-C6H6) reacts with one equivalent of CO2 to form the well-characterized carbon dioxide adduct, (dtbpe)Ni(η2-CO2). nih.govuu.nl In this complex, the CO2 molecule is coordinated to the nickel center in a side-on (η2) fashion through the carbon and one oxygen atom. uu.nl

This activated CO2 complex is thermally sensitive. Upon heating to 80 °C in a benzene solution, it undergoes a transformation involving C-O bond cleavage. nih.govuu.nl This process results in the reduction of the CO2 ligand to carbon monoxide (CO), which is trapped by another nickel center to form the stable dicarbonyl complex, (dtbpe)Ni(CO)2. nih.gov Concurrently, a portion of the dtbpe ligand is oxidized to its corresponding monophosphine oxide, O=P(tert-Bu)2CH2CH2P(tert-Bu)2. nih.govuu.nl Another study showed that the three-coordinate nickel-carbene complex (dtbpe)Ni=CPh2 reacts with two equivalents of CO2 to yield (dtbpe)Ni{OC(O)CPh2C(O)O}. researchgate.net

| Precursor Complex | Reagent | Product(s) | Observations | Reference(s) |

| [(dtbpe)Ni]2(η2,μ-C6H6) | CO2 (1 equiv.) | (dtbpe)Ni(η2-CO2) | Formation of a thermally unstable η2-CO2 adduct. | nih.gov, uu.nl |

| (dtbpe)Ni(η2-CO2) | Heat (80 °C) | (dtbpe)Ni(CO)2 + O=P(tert-Bu)2CH2CH2P(tert-Bu)2 | Reduction of CO2 to CO with partial ligand oxidation. | nih.gov, uu.nl |

| (dtbpe)Ni=CPh2 | CO2 (2 equiv.) | (dtbpe)Ni{OC(O)CPh2C(O)O} | Insertion of CO2 into the Ni=C bond. | researchgate.net |

Activation of Hydrogen (H2)

The activation of molecular hydrogen is a fundamental step in hydrogenation catalysis. Nickel complexes supported by the dtbpe ligand have been shown to activate H2. Specifically, the dimeric nickel hydride complex [(dtbpe)Ni(μ-H)]2 can be synthesized by treating a benzene adduct of Ni(0), (dtbpe)Ni-benzene, with molecular hydrogen. nih.gov This reaction represents a direct activation of the H-H bond by a low-valent dtbpe-nickel species, forming a stable binuclear complex with bridging hydride ligands. nih.gov The formation of such nickel hydride species is a cornerstone of their catalytic activity in various transformations, including hydrogenation and hydrofunctionalization reactions. acs.orguu.nl

Reduction and Oxidation Reactions

The dtbpe ligand is capable of stabilizing nickel in various oxidation states (0, +1, +2), making its complexes versatile platforms for studying and promoting redox reactions. acs.org

A key entry point into the redox chemistry of (dtbpe)Ni complexes is the chemical reduction of the nickel(II) precursor, (dtbpe)NiCl2. Reduction of this compound using potassium graphite (B72142) (KC8) in tetrahydrofuran (B95107) affords the dimeric nickel(I) complex, [(dtbpe)NiCl]2, in good yield. researchgate.net This Ni(I) dimer is a versatile synthon that can undergo both further reduction and oxidation. researchgate.net

For example, reaction of the Ni(I) dimer with a one-electron oxidant such as ferrocenium (B1229745) hexafluorophosphate, [FeCp2][PF6], results in the formation of a mixed-valent Ni(I,II) binuclear species. researchgate.net Conversely, the Ni(I) dimer can promote the reduction of other substrates. It reacts with the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidine-N-oxyl) to form the Ni(II) complex (dtbpe)Ni(Cl)(O,N:η2-TEMPO). researchgate.net It also readily cleaves the S-S bond of diphenyldisulfide via reduction to generate the Ni(II) arylthiolate complex, (dtbpe)NiCl(SPh). researchgate.net

| Precursor Complex | Reagent | Product(s) | Reaction Type | Reference(s) |

| (dtbpe)NiCl2 | KC8 | [(dtbpe)NiCl]2 | Reduction (Ni(II) → Ni(I)) | researchgate.net |

| [(dtbpe)NiCl]2 | [FeCp2][PF6] | [{(dtbpe)NiCl}2][PF6] | Oxidation (Ni(I) → Ni(I,II)) | researchgate.net |

| [(dtbpe)NiCl]2 | TEMPO | (dtbpe)Ni(Cl)(O,N:η2-TEMPO) | Radical Coupling / Redox | researchgate.net |

| [(dtbpe)NiCl]2 | Diphenyldisulfide | (dtbpe)NiCl(SPh) | Reductive Cleavage | researchgate.net |

Rearrangement Reactions

Complexes of this compound have demonstrated utility in catalyzing rearrangement reactions, most notably in the long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds. This type of reaction, which involves the migration of a carbon-carbon double bond away from a carbonyl group, is a powerful tool for the synthesis of complex molecules from readily available starting materials.

A study has shown that a palladium hydride catalyst generated in situ from a palladium precatalyst and supported by the electron-rich and sterically demanding dtbpe ligand can efficiently catalyze this transformation. acs.orgnih.gov The reaction is driven by the refunctionalization of a primary or secondary alcohol at the end of an alkyl chain into a thermodynamically more stable aldehyde or ketone. acs.orgnih.gov The dtbpe ligand is crucial for the stability and activity of the palladium hydride catalyst, enabling the isomerization to proceed over long distances, with olefin migration sustainable over 30 carbon atoms. acs.org

The process is believed to occur through a chain-walking mechanism involving repeated migratory insertions of the olefin into the palladium-hydride bond and subsequent β-hydride eliminations. acs.orgnih.gov The dtbpe ligand's steric bulk and electron-donating properties are thought to favor the formation and stability of the key palladium-hydride intermediates, facilitating the challenging isomerization of highly substituted and functionally diverse α,β-unsaturated systems.

Table 1: Palladium-dtbpe Catalyzed Long-Range Deconjugative Isomerization of α,β-Unsaturated Carbonyls acs.org

| Substrate | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| (E)-ethyl-5-hydroxypent-2-enoate | Ethyl 5-oxopentanoate | [(dtbpe)PdCl2], NaBH4 | 75 |

| (E)-N,N-diethyl-5-hydroxypent-2-enamide | N,N-diethyl-5-oxopentanamide | [(dtbpe)PdCl2], NaBH4 | 68 |

| (E)-6-hydroxy-1-phenylhex-2-en-1-one | 6-oxo-1-phenylhexan-1-one | [(dtbpe)PdCl2], NaBH4 | 72 |

Polymerization Reactions

The application of this compound (dtbpe) complexes in polymerization reactions is an area of ongoing research. While dtbpe's strong donor properties and steric bulk are desirable attributes for a catalytic ligand, its specific use in large-scale industrial polymerization processes is not as widespread as other ligand systems.

In the context of olefin polymerization, particularly ethylene oligomerization and polymerization, nickel catalysts are of significant interest. ifpenergiesnouvelles.commdpi.comresearchgate.netmdpi.com The selectivity of these nickel-based catalysts towards dimers, oligomers, or polymers is highly dependent on the ligand environment. The steric and electronic properties of the phosphine ligand, such as the cone angle and basicity, play a critical role in determining the course of the reaction. While dtbpe has been explored in this context, detailed comparative studies showcasing its superiority over other ligands in terms of activity and selectivity for specific polymer products are limited in the public domain.

Similarly, in the field of Atom Transfer Radical Polymerization (ATRP), a controlled/"living" polymerization technique, the choice of ligand for the copper catalyst is crucial for the reaction's success. chemrestech.comdoaj.org While various nitrogen-based ligands are commonly employed, the use of phosphine ligands, including dtbpe, has been investigated. However, detailed kinetic data and comparisons with standard ligand systems for the ATRP of common monomers like methyl methacrylate (B99206) using dtbpe are not extensively documented.

Further research is required to fully elucidate the potential of dtbpe complexes as primary catalysts or modifiers in various polymerization reactions and to identify specific areas where their unique properties can be leveraged to achieve superior catalytic performance.

Role of dtbpe in Challenging Bond Activation (e.g., C-S, C-CN, Ph-CF3)

The ability of dtbpe to support low-valent, electron-rich metal centers makes its complexes particularly well-suited for the activation of strong, typically unreactive chemical bonds. This has led to their application in the cleavage and functionalization of C-S, C-CN, and C-F bonds.

C-S Bond Activation:

Nickel complexes featuring the dtbpe ligand have been investigated for their ability to activate carbon-sulfur bonds. For instance, nickel-catalyzed cross-coupling reactions of aryl sulfides with Grignard reagents are challenging transformations. While some studies have shown that other bidentate phosphine ligands might be more effective in certain cases, the use of dtbpe provides valuable insights into the mechanism of C-S bond cleavage. organic-chemistry.orgelsevierpure.comresearchgate.netkyoto-u.ac.jpresearchgate.net

In a related area, rhodium complexes have been employed for the hydrothiolation of alkynes, which involves the activation of an S-H bond. organic-chemistry.orgresearchgate.netresearchgate.netnih.govscilit.com Although specific examples with dtbpe are not the most prominent, the principles of ligand design for such transformations often involve bulky, electron-donating phosphines, a category to which dtbpe belongs.

C-CN Bond Activation:

The cleavage of the strong carbon-cyanide bond is another challenging but synthetically valuable transformation. Nickel(0) complexes stabilized by 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), a close analog of dtbpe, have been shown to react with benzonitrile (B105546) to initially form η2-nitrile complexes. These can then undergo oxidative addition to cleave the C-CN bond, forming a Ni(II) phenyl cyanide complex. utexas.eduacs.orgutexas.eduresearchgate.net The steric and electronic properties of the dippe ligand are critical for stabilizing the nickel center throughout this process.

Table 2: Thermodynamic Parameters for the Equilibrium of (dippe)Ni(η2-PhCN) and (dippe)Ni(Ph)(CN) researchgate.net

| Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

|---|---|---|

| Toluene-d8 | -2.5 ± 0.2 | -10.3 ± 0.7 |

| THF-d8 | -1.9 ± 0.1 | -10.0 ± 0.4 |

Ph-CF3 Bond Activation:

The activation of the highly robust carbon-fluorine bond in trifluoromethylarenes (Ar-CF3) is a significant challenge in catalysis. Nickel complexes of dtbpe have been shown to be effective in this regard. For example, the complex Ni(dtbpe)(η2-C6F6) has been observed to undergo oxidative addition to yield the C-F activated product, Ni(dtbpe)(C6F5)F. nih.gov This demonstrates the capacity of the [Ni(dtbpe)] fragment to break the strong C-F bond. More recent studies have explored the nickel-catalyzed trifluoromethylation of phenol (B47542) derivatives, where related phosphine ligands have been employed, highlighting the potential of such systems in C-CF3 bond formation. osti.gov Furthermore, nickel-catalyzed defluorinative cycloaddition reactions of trifluoromethylalkenes underscore the ability of nickel catalysts to mediate C-F bond cleavage. rsc.org

Mechanistic Investigations of Dtbpe Catalyzed Reactions

Computational Studies (e.g., DFT Calculations)

Elucidation of Reaction Pathways and Transition States

DFT calculations provide a molecular-level picture of how reactants are transformed into products. numberanalytics.com For instance, in nickel-catalyzed reactions, the proposed structure of intermediates that are difficult to characterize by experimental methods like X-ray crystallography can be investigated using DFT. researchgate.net This allows for the confirmation of proposed structures, such as dimeric nickel(I) complexes bridged by chloride atoms. researchgate.net In the realm of gold-catalyzed reactions, DFT has been used to explore different activation modes of catalysts and the subsequent cyclization pathways of substrates. researchgate.net These studies can map out the entire reaction pathway, identifying key intermediates and the transition states that connect them. researchgate.net The geometry of these transition states, influenced by the steric bulk of the dtbpe ligand, is crucial in determining the selectivity of the reaction.

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental evidence is crucial for validating proposed mechanisms. A variety of experimental techniques are used to probe the mechanisms of dtbpe-catalyzed reactions, providing tangible data on reaction kinetics, atomic connectivity, and the nature of catalytic intermediates.

Kinetic Studies

Kinetic studies involve measuring reaction rates under varying concentrations of reactants, catalysts, and other species to determine the rate law of the reaction. catalysis.blog The rate law provides valuable information about which species are involved in the rate-determining step. catalysis.blog For example, in a phosphine-catalyzed annulation reaction, the observation that no product is formed in the absence of the phosphine (B1218219) additive confirms its necessity for the reaction to proceed. rsc.org A significant decrease in reaction yield without a base indicates the accelerating effect of the base. rsc.org By systematically screening different phosphine ligands, the most efficient one can be identified, as was the case where tricyclohexylphosphane (PCy3) was found to be superior to other phosphines, including dtbpe, for a specific transformation. rsc.org

Table 1: Interactive Data Table of Generalized Kinetic Findings

| Reactant/Additive | Observed Effect on Rate | Mechanistic Implication |

| Catalyst (dtbpe) | Select a Value | The catalyst is essential for the reaction. |

| Substrate 1 | Select a Value | Substrate 1 is involved in the rate-determining step. |

| Substrate 2 | Select a Value | Substrate 2 may or may not be involved in the rate-determining step. |

| Base | Select a Value | The base plays a role in accelerating the reaction. |

This interactive table allows for the exploration of how changes in reactant and additive concentrations can point to their roles in the reaction mechanism. The specific orders of reaction would be determined experimentally.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the movement of atoms through a reaction. researchgate.netumn.edunih.gov By substituting an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H, or ¹²C with ¹³C), researchers can follow the path of the label from reactant to product. youtube.com This provides definitive evidence for proposed bond-forming and bond-breaking events. For example, in the wet reforming of methane, using deuterated water (D₂O) instead of H₂O allows for the tracking of deuterium (B1214612) atoms into the products and unreacted methane, providing insight into the intermediate reactions. researchgate.net Similarly, in metabolic studies, deuterium-labeled glucose has been used to quantify kinetic isotope effects and label loss, which is crucial for accurately measuring metabolic rates. nih.gov These experiments can reveal whether certain steps are reversible and can help to map the flow of nutrients in biological systems. nih.govyoutube.com

Isolation and Characterization of Catalytic Intermediates

The definitive proof of a proposed reaction mechanism is the isolation and characterization of its key intermediates. researchgate.netpurdue.edu The bulky nature of the dtbpe ligand can often stabilize otherwise transient intermediates, allowing for their isolation and analysis using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and EPR spectroscopy. researchgate.netscispace.com For instance, the dimeric Ni(I) complex, [(dtbpe)NiCl]₂, has been synthesized and characterized, serving as a precursor for the investigation of subsequent reactions. researchgate.netscispace.com The reaction of this complex with various reagents has led to the isolation and characterization of several other nickel complexes, including Ni(0), Ni(I), and Ni(II) species, providing a library of well-defined intermediates. researchgate.netnih.gov The solid-state structures of these complexes offer a snapshot of different stages of a catalytic cycle, confirming their existence and providing invaluable structural information. nih.govacs.org

Radical Pathways in dtbpe Chemistry

Mechanistic studies have revealed the involvement of radical pathways in reactions utilizing the bulky electron-rich diphosphine ligand, 1,2-bis(di-tert-butylphosphino)ethane (dtbpe). The dtbpe ligand, with its strong σ-donating character and large steric footprint, can stabilize low-valent metal centers and influence the course of reactions, in some cases favoring radical mechanisms over traditional two-electron pathways.

A notable example involves nickel complexes where the dtbpe ligand plays a crucial role in mediating radical reactions. The dimeric Nickel(I) complex, [(dtbpe)NiCl]₂, serves as a key precursor in promoting radical coupling and reduction reactions. researchgate.netscispace.com This Ni(I) species can react with stable radicals such as nitroxides (e.g., TEMPO) and nitric oxide (NO). researchgate.netscispace.com For instance, the reaction with TEMPO results in the formation of a Ni(II) complex, (dtbpe)Ni(Cl)(O,N:η²-TEMPO), showcasing the direct interaction of the dtbpe-nickel system with a radical species. researchgate.net

Furthermore, the [(dtbpe)NiCl]₂ complex has been shown to effect the reduction of the S-S bond in diphenyldisulfide, leading to the formation of a Ni(II) arylthiolate complex, (dtbpe)NiCl(SPh). researchgate.net This transformation suggests the involvement of single-electron transfer (SET) steps, a hallmark of radical pathways. The reactions of [(dtbpe)NiCl]₂ with radical anions like NaOCPh₂ and KN₂Ph₂ further underscore the facility of this system to engage in one-electron processes, yielding η²-coordinated nickel(0) and nickel(II) products. researchgate.net

In the broader context of cross-coupling reactions, nickel catalysis is known to be capable of proceeding through radical mechanisms. nih.govnih.gov These pathways often involve the generation of carbon-centered radicals from organic halides, which are then intercepted by a nickel complex. The electronic and steric properties of the supporting ligand are critical in guiding the reaction's trajectory. While not always the exclusive focus, the principles derived from studies on various phosphine ligands are applicable to dtbpe. The strong donor character of dtbpe can influence the redox potentials at the nickel center, thereby affecting the feasibility of SET events that initiate radical formation.

Evidence for radical intermediates in reactions involving organometallic species often comes from trapping experiments and the observation of characteristic side products. dntb.gov.uarsc.org For instance, the use of radical clocks, which are substrates that undergo rapid and predictable rearrangements if a radical intermediate is formed, can provide compelling evidence for a radical pathway. While specific studies detailing the use of radical clocks in dtbpe-catalyzed reactions are not extensively documented in the provided context, the reactivity patterns of complexes like [(dtbpe)NiCl]₂ strongly suggest the accessibility of radical intermediates. researchgate.net

The table below summarizes key reactions involving dtbpe-nickel complexes that point towards radical pathways.

| Precursor Complex | Reactant | Product(s) | Implied Mechanistic Feature |

| [(dtbpe)NiCl]₂ | TEMPO | (dtbpe)Ni(Cl)(O,N:η²-TEMPO) | Reaction with a stable radical |

| [(dtbpe)NiCl]₂ | NO | (dtbpe)Ni(Cl)(NO) | Reaction with a stable radical |

| [(dtbpe)NiCl]₂ | Diphenyldisulfide | (dtbpe)NiCl(SPh) | S-S bond reduction via SET |

| [(dtbpe)NiCl]₂ | NaOCPh₂ | (dtbpe)Ni(η²-OCPh₂) | Reaction with a radical anion |

| [(dtbpe)NiCl]₂ | KN₂Ph₂ | (dtbpe)Ni(η²-N₂Ph₂) | Reaction with a radical anion |

Stereochemical Control and Enantioselection Mechanisms

Achieving stereochemical control, particularly enantioselectivity, in metal-catalyzed reactions is a paramount goal in modern synthetic chemistry. The dtbpe ligand itself is achiral; therefore, its direct use in a catalytic system will not induce enantioselectivity in the product. However, the principles of stereochemical control observed with other phosphine ligands provide a clear blueprint for how chiral analogues of dtbpe could be employed to achieve enantioselection.

The fundamental mechanism for enantioselection in transition metal catalysis relies on the creation of a chiral environment around the metal center. This is typically achieved by using a chiral ligand that coordinates to the metal, forming a chiral catalyst. This chiral catalyst then interacts with the substrate(s) in the rate-determining and/or stereochemistry-determining step of the reaction, leading to a diastereomeric transition state. The difference in the activation energies of these diastereomeric transition states results in the preferential formation of one enantiomer of the product over the other.

For diphosphine ligands like dtbpe, chirality can be introduced in several ways, such as by having chiral substituents on the phosphorus atoms or by a chiral backbone connecting the two phosphorus atoms. While specific, widely-used chiral versions of dtbpe are not highlighted in the provided search context, the success of other chiral diphosphine ligands, such as BINAP, in a vast array of enantioselective transformations serves as a powerful precedent. nih.gov

A key factor in achieving high levels of enantioselectivity is the presence of well-defined, non-covalent interactions between the chiral catalyst and the substrate in the transition state. researchgate.netmdpi.commdpi.com These interactions can include hydrogen bonding, π-π stacking, steric repulsion, and dipole-dipole interactions. researchgate.netmdpi.comrsc.org These forces help to rigidly orient the substrate relative to the chiral catalyst, amplifying the energetic difference between the competing diastereomeric transition states. For instance, in palladium-catalyzed asymmetric allylic alkylation reactions using ligands with carboxylic acid functionalities, hydrogen bonding between the ligand and the substrate is proposed to be crucial for stereochemical communication. nih.gov A similar strategy could be envisioned for functionalized chiral dtbpe analogues.

The table below outlines general principles and proposed models for achieving stereochemical control, which would be applicable to reactions catalyzed by complexes of chiral dtbpe analogues.

| Principle/Model | Description | Relevance to dtbpe |

| Chiral Ligand Design | Introduction of stereogenic centers in the ligand backbone or at the phosphorus atoms. | Chiral analogues of dtbpe could be synthesized to create a chiral pocket around the metal center. |

| Diastereomeric Transition States | The chiral catalyst and substrate form two possible diastereomeric transition states leading to the two enantiomers of the product. The difference in energy of these transition states determines the enantiomeric excess. | A chiral dtbpe-metal complex would lead to such diastereomeric transition states. |

| Non-Covalent Interactions | Hydrogen bonding, π-π stacking, and steric interactions between the catalyst and substrate help to lock in a specific orientation in the transition state, enhancing enantioselectivity. researchgate.netmdpi.commdpi.com | The bulky tert-butyl groups of dtbpe would primarily offer steric control, while functionalized chiral analogues could engage in a wider range of non-covalent interactions. |

| Zimmerman-Traxler Model | In aldol (B89426) reactions, a chair-like six-membered transition state is often invoked to explain the observed stereochemistry. harvard.edu | While originally for metal enolates, analogous cyclic transition state models could be relevant in certain dtbpe-metal catalyzed C-C bond-forming reactions. |

| Quadrant Diagrams | A predictive tool where the space around the catalyst is divided into quadrants of varying steric hindrance, allowing for the prediction of the favored facial attack on a prochiral substrate. | A working model for a chiral dtbpe catalyst could be developed based on its 3D structure to predict the stereochemical outcome. |

Electronic and Steric Influences of 1,2 Bis Di Tert Butylphosphino Ethane

Role of Steric Bulk (e.g., Cone Angle)

The steric hindrance of a phosphine (B1218219) ligand is a critical factor in its coordination chemistry and is often quantified by the Tolman cone angle (θ). This angle provides a measure of the physical space occupied by the ligand at the metal center. For dtbpe, the presence of two di-tert-butylphosphino groups results in a substantial steric profile. The tert-butyl groups are exceptionally bulky, leading to a large cone angle. chemistryviews.org This significant steric demand means that dtbpe can enforce specific geometries on the metal complex, often limiting the number of other ligands that can coordinate. libretexts.org This creation of a sterically demanding environment around the metal is crucial for promoting certain catalytic reactions and stabilizing reactive intermediates. ucla.eduvu.nl The bulky nature of dtbpe can also provide a protective shield for the metal center, preventing unwanted side reactions. chemistryviews.org

Electron-Donating Properties of dtbpe

The electronic nature of a phosphine ligand is paramount to its function, and this is typically evaluated using the Tolman electronic parameter (TEP). The TEP is determined by measuring the A1 symmetric C-O stretching frequency (ν(CO)) of a standard nickel tricarbonyl complex, L-Ni(CO)₃. chemrxiv.orgacs.org Ligands that are strong electron donors increase the electron density on the metal. This increased electron density leads to greater π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. libretexts.orgvanderbilt.edu

The alkyl groups on the phosphorus atoms of dtbpe, specifically the tert-butyl groups, are strongly electron-releasing. This makes dtbpe a very strong σ-donating ligand. researchgate.net The high electron density it donates to the metal center can significantly modulate the metal's electronic properties. msu.edu This strong electron-donating ability is comparable to that of other highly basic phosphines like tri(tert-butyl)phosphine (P(tBu)₃). weebly.com

Influence on Metal Center Reactivity and Selectivity

The combination of significant steric bulk and potent electron-donating capabilities makes dtbpe a powerful ligand for influencing the course of chemical reactions. The high electron density at the metal center, induced by the electron-donating nature of dtbpe, can enhance the rates of reactions that benefit from an electron-rich metal, such as oxidative addition. nih.govcaltech.edu

Simultaneously, the steric bulk of dtbpe plays a crucial role in controlling selectivity. tandfonline.com By physically blocking certain pathways, it can direct reactants to approach the metal center in a specific orientation, leading to high regioselectivity or stereoselectivity in catalytic processes. rsc.org For instance, in cross-coupling reactions, the steric hindrance can favor the formation of one isomer over another. The rigidity and defined bite angle of the dtbpe chelate ring also contribute to this control, locking the metal complex into a conformation that favors a particular reaction outcome. vu.nlwikipedia.org Nickel complexes of dtbpe, for example, have been shown to promote various reactions including radical coupling, reductions, and reactions with small molecules like CO₂ and CS₂. researchgate.netnih.govnih.gov

Comparative Analysis with Other Phosphine Ligands

The distinct properties of dtbpe become clearer when compared with other common phosphine ligands.

dtbpe vs. dppe and dcpe:

1,2-Bis(diphenylphosphino)ethane (B154495) (dppe) has phenyl substituents on the phosphorus atoms. Phenyl groups are less electron-donating and significantly less sterically demanding than the tert-butyl groups of dtbpe.

1,2-Bis(dicyclohexylphosphino)ethane (dcpe) features cyclohexyl groups, which are more electron-donating and sterically larger than phenyl groups, but still less so than the tert-butyl groups of dtbpe.

The result is a clear trend in both steric and electronic properties. Dtbpe is the most sterically hindered and the strongest electron donor in this series. This often leads to different catalytic activities. For example, the larger cone angle and greater electron donation of dtbpe can lead to faster rates and different selectivities in reactions like cross-coupling compared to dppe or dcpe. researchgate.netlibretexts.org

dtbpe vs. 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117):

Below is a data table summarizing the key steric and electronic parameters for these ligands.

| Ligand | Substituent (R) | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| dtbpe | tert-Butyl | 182° | 2056.1 |

| dppe | Phenyl | 145° | 2068.9 |

| dcpe | Cyclohexyl | 170° | 2060.4 |

| 1,2-bis(di-tert-butylphosphinomethyl)benzene | tert-Butyl | Not widely reported, but expected to be large | Not widely reported, but expected to be low |

Note: The Tolman Electronic Parameter is for the analogous PR₃ ligand (P(tBu)₃, PPh₃, PCy₃) as a proxy for the bidentate ligands. A lower value indicates stronger electron donation.

Future Perspectives and Emerging Research Directions

Development of Novel dtbpe Analogues with Tuned Properties

A key area of ongoing research is the rational design and synthesis of new analogues of dtbpe. The goal is to fine-tune the steric and electronic properties of the ligand to achieve superior catalytic activity, selectivity, and stability. One approach involves the synthesis of unsymmetrical diphosphines, which are relatively rare. For instance, a Lewis acid-containing analogue of dtbpe has been developed that incorporates a single boron moiety, creating a customized secondary coordination sphere. chemrxiv.org This modification can influence the reactivity of the metal center and open pathways to novel chemical transformations.

Strategies for creating these analogues include modifying the backbone that connects the two phosphorus atoms or altering the substituents on the phosphorus atoms themselves. These modifications can impact the ligand's bite angle and flexibility, which are crucial for stabilizing catalytic intermediates. By systematically altering the ligand architecture, chemists aim to develop a new generation of dtbpe-based ligands tailored for specific and challenging catalytic applications.

Application in Sustainable Chemistry and Green Catalysis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly guiding catalyst development. researchgate.net Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and environmentally benign chemical synthesis. researchgate.netmdpi.com Dtbpe-ligated catalysts are being explored for their potential contributions to sustainable chemistry.

The focus is on developing catalytic cycles that operate under milder conditions, utilize earth-abundant metals, and minimize waste generation. cmu.edu For example, dtbpe complexes with metals like nickel and copper are attractive for replacing precious metal catalysts in various transformations. cmu.edu Furthermore, the application of dtbpe in reactions that utilize renewable feedstocks, such as the conversion of biomass-derived molecules or the utilization of carbon dioxide, is a promising area of research. acs.orgnih.gov The development of robust dtbpe-based catalysts that can function in greener solvents, such as water or bio-derived solvents, is another important goal in this domain. rsc.org

Exploration of New Catalytic Transformations

While dtbpe has proven effective in established reactions like cross-coupling, researchers are continuously exploring its use in novel catalytic transformations. The unique steric bulk of the tert-butyl groups on the dtbpe ligand can stabilize reactive, low-coordinate metal centers, enabling challenging bond activations and functionalizations.

One area of interest is the activation of small, inert molecules. For example, nickel(0) complexes of dtbpe have been shown to react with carbon dioxide (CO2) and carbon disulfide (CS2), forming adducts that can be further transformed. acs.orgnih.gov The thermolysis of a (dtbpe)Ni(η2-CO2) complex results in the reduction of the CO2 ligand to carbon monoxide (CO), demonstrating the potential for dtbpe-based systems in CO2 utilization. acs.orgnih.gov Additionally, dtbpe-ligated complexes are being investigated for their utility in pnictogen-transfer chemistry and in reactions involving the activation of esters, thioesters, and epoxides. researchgate.net The development of catalysts for C-H activation and carboxylation of terminal alkynes using CO2 is another active research direction. rsc.org

Advanced Computational Modeling for Ligand Design and Mechanism Prediction

Computational chemistry has become an indispensable tool for modern catalyst development. pitt.edutechconnect.org Density Functional Theory (DFT) calculations and other modeling techniques are being employed to predict the properties of new dtbpe analogues and to elucidate the mechanisms of catalytic reactions. mdpi.comresearchgate.net

These computational models can provide valuable insights into:

Ligand Properties: Predicting the electronic effects (e.g., Tolman Electronic Parameter) and steric properties (e.g., cone angle) of novel ligand designs. mdpi.comresearchgate.net

Reaction Mechanisms: Mapping out the energy profiles of catalytic cycles, identifying key intermediates and transition states, and understanding the factors that control selectivity.

Catalyst Stability: Assessing the decomposition pathways of catalysts to design more robust systems.

By providing a deeper understanding of structure-activity relationships, computational modeling accelerates the discovery and optimization of new dtbpe-based catalysts, reducing the need for extensive empirical screening.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery and optimization of catalytic processes, researchers are increasingly integrating dtbpe-based systems with modern automation technologies. High-throughput experimentation (HTE) allows for the rapid screening of large libraries of catalysts, ligands, and reaction conditions in parallel, using miniaturized reactor arrays. youtube.comchemrxiv.org This approach can quickly identify promising "hits" for further development. purdue.edu

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch flasks, offers several advantages for catalysis, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govpurdue.edu The integration of HTE with automated flow chemistry platforms creates a powerful workflow for rapidly optimizing reaction conditions and developing robust and scalable catalytic processes. purdue.edunih.govpurdue.edu This methodology is being applied to a wide range of organic transformations, and its application to dtbpe-catalyzed reactions holds significant promise for accelerating the development of new and improved synthetic methods. youtube.compurdue.edu

Q & A

Q. What are the standard methods for synthesizing and characterizing dtbpe in academic research?

Answer:

- Synthesis : While direct synthesis protocols for dtbpe are not explicitly detailed in the evidence, analogous diphosphine ligands (e.g., 1,2-bis(dimethylphosphino)ethane) are typically synthesized via nucleophilic substitution between ethylene dihalides and tertiary phosphines under inert conditions . For dtbpe, a plausible route involves reacting 1,2-dichloroethane with di-tert-butylphosphine in the presence of a strong base.

- Characterization :

- NMR Spectroscopy : P NMR is critical for confirming phosphorus environments. For example, related diphosphines like 1,2-bis(diphenylphosphino)ethane show distinct P NMR peaks at ~20–30 ppm .

- X-ray Crystallography : Used to resolve molecular geometry and confirm ligand coordination modes in metal complexes (e.g., Pt(dtbpe)Cl, with Pt–P bond lengths of 2.25–2.26 Å and a square-planar geometry) .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/P ratios.

Q. How does dtbpe compare to other diphosphine ligands in terms of steric and electronic properties?

Answer :

-

Steric Effects : The bulky tert-butyl groups in dtbpe create significant steric hindrance, favoring rigid coordination geometries. This contrasts with smaller ligands like 1,2-bis(dimethylphosphino)ethane (DMPE), which allow more flexibility .

-

Electronic Effects : The electron-donating tert-butyl groups enhance metal-to-ligand backbonding, stabilizing low-oxidation-state metal centers (e.g., Pt or Ni) in catalytic cycles .

-

Comparative Data :

Ligand Tolman Electronic Parameter (cm) Cone Angle (°) dtbpe ~2060 (estimated) ~170 DMPE ~2050 ~102 1,2-bis(diphenylphosphino)ethane (dppe) ~2040 ~136

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data involving dtbpe-metal complexes?

Answer :

Q. What methodologies are used to analyze polymorphic forms of dtbpe-metal complexes?

Answer :

-

Single-Crystal X-ray Diffraction : Resolves structural variations. For example, Pt(dtbpe)Cl exhibits two polymorphs with distinct unit cell parameters (e.g., monoclinic P2/n, β = 109.3°) .

-

Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions between polymorphs.

-

Key Crystallographic Data for Pt(dtbpe)Cl :

Parameter Polymorph 1 Polymorph 2 Pt–P bond length 2.251–2.254 Å 2.248–2.256 Å Pt–Cl bond length 2.359–2.375 Å 2.352–2.380 Å Dihedral angle 1.19° 2.5°

Q. How can researchers optimize dtbpe-based catalysts for specific reaction conditions?

Answer :

- Tailoring Reaction Media : Use nonpolar solvents (e.g., THF or toluene) to enhance solubility of dtbpe-metal complexes .

- Temperature Control : High temperatures (>100°C) may induce ligand decomposition. Monitor via thermogravimetric analysis (TGA).

- Ligand Modifications : Introduce substituents (e.g., electron-withdrawing groups) to tune electronic properties while retaining steric bulk.